molecular formula C28H30F3N7O3 B605968 Nvp-bbt594 CAS No. 882405-89-2

Nvp-bbt594

カタログ番号 B605968
CAS番号: 882405-89-2
分子量: 569.59
InChIキー: VQLNKQZLPGLOSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nvp-bbt594, also known as BBT594, is a potent receptor tyrosine kinase RET inhibitor . It is used for cancer treatment .


Molecular Structure Analysis

The molecular structure of Nvp-bbt594 is characterized by a dihydroindole . The IUPAC name for Nvp-bbt594 is 5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide .


Physical And Chemical Properties Analysis

Nvp-bbt594 has a molecular weight of 569.58 . It has 9 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 rotatable bonds . Its topological polar surface area is 102.93 .

Relevant Papers Several papers have been published on Nvp-bbt594. For example, one study found that Nvp-bbt594 shows the highest suppression of GDNF-induced RET signaling . Another study found that Nvp-bbt594 stabilizes the inactive conformation of JAK2, which results in an unphosphorylated activation loop likely achieving a stronger inhibition .

科学的研究の応用

Myeloproliferative Neoplasms (MPNs)

NVP-BBT594 has been studied for its potential in treating MPNs, which are characterized by the excessive proliferation of blood cells due to dysregulation of the JAK-STAT signaling pathway. The compound acts as a type II JAK2 inhibitor, stabilizing the inactive conformation of JAK2 and preventing phosphorylation of the activation loop . This mechanism is particularly significant in the context of MPNs, where the JAK2 V617F mutation is highly prevalent.

Acute Lymphoblastic Leukemia (ALL)

In B-cell ALL with CRLF2 rearrangements, mutations in JAK2 exon 16 are common. NVP-BBT594 has shown efficacy in inhibiting JAK2 signaling in this context, providing a therapeutic avenue for treating ALL patients with constitutive JAK2 signaling .

Structural Analysis of JAK2

NVP-BBT594’s role extends to the structural analysis of JAK2, aiding in the understanding of the kinase’s conformation and its implications for drug design. The inhibitor’s ability to bind to the inactive state of JAK2 offers insights into the structural features regulating both normal and mutant forms of the kinase .

Breast Cancer

The compound has been evaluated for its effectiveness in breast cancer, particularly estrogen receptor-positive (ER+) breast cancers. Studies have investigated the efficacy of NVP-BBT594 in combination with aromatase inhibitors, exploring its potential to overcome resistance to endocrine therapy .

Advanced Solid Tumors

NVP-BBT594 has been explored in clinical trials for its application in treating advanced solid tumors. Its inhibition of JAK2 signaling is crucial for tumor growth and survival, making it a promising candidate for targeted cancer therapy .

Autoimmune Diseases

Given its role in cytokine receptor signaling, NVP-BBT594 may also have applications in treating autoimmune diseases. By inhibiting JAK2, the compound could potentially modulate immune responses and provide relief from autoimmune pathology .

Drug Development and Design

Lastly, NVP-BBT594 contributes to the broader field of drug development and design. Its unique binding properties and inhibition mechanism serve as a model for developing more specific and versatile kinase inhibitors, which can be tailored to target various diseases with greater precision .

作用機序

Target of Action

Nvp-bbt594, also known as BBT594, is a potent inhibitor of the receptor tyrosine kinase RET . RET is a crucial player in several cellular processes, including cell survival, proliferation, and differentiation . In addition to RET, Nvp-bbt594 also targets Janus Kinase 2 (JAK2), a key player in cytokine receptor signaling .

Mode of Action

Nvp-bbt594 acts as a type-II inhibitor, stabilizing the inactive conformation of its targets . For JAK2, this results in an unphosphorylated activation loop, likely achieving a stronger inhibition . The compound’s interaction with its targets leads to a blockade of their function, despite an increase in activation loop phosphorylation .

Biochemical Pathways

The primary biochemical pathway affected by Nvp-bbt594 is the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. By inhibiting JAK2, Nvp-bbt594 disrupts this pathway, leading to a decrease in the proliferation of certain cell types .

Result of Action

Nvp-bbt594 has been shown to block the enhancement of cell viability in certain cancer cell lines . It impairs GDNF-mediated RET downstream signaling and significantly enhances the antiproliferative effects of letrozole . This suggests that Nvp-bbt594 could potentially be used in cancer treatment, particularly in cancers where the RET and JAK2 pathways play a significant role.

Action Environment

The action of Nvp-bbt594 can be influenced by various environmental factors. For instance, the presence of certain hormones, such as estrogen, can affect the compound’s efficacy . Furthermore, the compound’s stability and action could potentially be affected by factors such as pH, temperature, and the presence of other substances in the body.

特性

IUPAC Name

5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLNKQZLPGLOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-bbt594

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp-bbt594
Reactant of Route 2
Reactant of Route 2
Nvp-bbt594
Reactant of Route 3
Reactant of Route 3
Nvp-bbt594
Reactant of Route 4
Reactant of Route 4
Nvp-bbt594
Reactant of Route 5
Reactant of Route 5
Nvp-bbt594
Reactant of Route 6
Reactant of Route 6
Nvp-bbt594

Q & A

Q1: What is NVP-BBT594 and how does it work?

A1: NVP-BBT594 is a potent and selective type II inhibitor of Janus kinase 2 (JAK2). [, , , , , ] Unlike type I JAK2 inhibitors, which bind to the active conformation of the kinase, NVP-BBT594 targets the inactive conformation. [, , , ] This unique mechanism of action enables it to overcome resistance conferred by JAK2 heterodimerization, a mechanism by which type I inhibitors lose efficacy. [, , ] NVP-BBT594 effectively inhibits JAK/STAT signaling, a pathway often dysregulated in certain cancers like B-cell acute lymphoblastic leukemia (B-ALL). [, , , ]

Q2: Which cancers show sensitivity to NVP-BBT594?

A2: Research has primarily focused on NVP-BBT594's efficacy against hematological malignancies, specifically B-ALL subtypes characterized by CRLF2 rearrangements or JAK2 mutations. [, , , ] Preclinical studies demonstrate its effectiveness in inhibiting the growth of both CRLF2-rearranged and JAK2 mutation-positive B-ALL cells in vitro and in vivo. [, , , ] Additionally, NVP-BBT594 shows promise in estrogen receptor-positive (ER+) breast cancer models where GDNF-RET signaling contributes to resistance to aromatase inhibitors. [, ]

Q3: How does the efficacy of NVP-BBT594 compare to type I JAK2 inhibitors?

A3: NVP-BBT594 demonstrates superior efficacy compared to type I JAK2 inhibitors in certain contexts. In B-ALL cell lines with specific JAK2 mutations, like R683G, NVP-BBT594 exhibits increased potency and effectively inhibits JAK2 and STAT5 phosphorylation, unlike some type I inhibitors. [, ] Additionally, it effectively inhibits the growth of B-ALL cells harboring the JAK2 Y931C mutation, which confers resistance to several type I inhibitors. [, ]

Q4: Are there any resistance mechanisms to NVP-BBT594?

A4: Yes, a mutation in JAK2, L884P, has been identified as a mechanism of resistance specific to NVP-BBT594 in the context of CRLF2/JAK2 R683G B-ALL. [] This mutation is suggested to alter the binding pocket for type II inhibitors, rendering them ineffective. [] Interestingly, this mutation does not confer resistance to type I JAK2 inhibitors. []

Q5: Are there any potential strategies to improve the efficacy of NVP-BBT594?

A5: Research suggests combining NVP-BBT594 with other targeted therapies, such as mTOR inhibitors, could enhance its anti-leukemic effects. [, ] Preclinical data indicate that combining NVP-BBT594 with the mTOR kinase inhibitor AZD2014 induces synergistic cell death in JAK2-driven Ph-like ALL cells. [, ] Furthermore, combining NVP-BBT594 with dexamethasone, a chemotherapy agent, demonstrated significantly prolonged survival compared to monotherapy in a murine B-ALL model. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。